N-(2-Methylphenyl)valinamide
Description
N-(2-Methylphenyl)valinamide is an amide derivative featuring a valinamide group (N-(1-carbamoyl-2-methylprop-1-yl)) attached to an ortho-methyl-substituted phenyl ring.
Properties
CAS No. |
185224-03-7 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-3-methyl-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3/h4-8,11H,13H2,1-3H3,(H,14,15) |
InChI Key |
XEIFIFMRWBJMED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)valinamide typically involves the reaction of valine with 2-methylphenylamine. One common method is through the amidation reaction, where valine is first activated by converting it into its corresponding acid chloride or ester, followed by reaction with 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)valinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(2-Methylphenyl)valinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)valinamide involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it targets cellulose synthase enzymes in plant pathogens, disrupting their cell wall synthesis and leading to cell death. The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity and preventing the growth of the pathogen .
Comparison with Similar Compounds
Structural Analogs and Functional Group Impact
a) Prilocaine (N-(2-Methylphenyl)-2-(propylamino)propanamide)
- Structural Similarities : Both compounds share the N-(2-methylphenyl) group and an amide backbone.
- Key Differences: Prilocaine contains a secondary amine (propylamino) and a simpler propanamide chain, whereas N-(2-Methylphenyl)valinamide incorporates a branched valinamide group (derived from valine).
- Prilocaine’s secondary amine contributes to its vasoconstrictive properties and local anesthetic efficacy, while the valinamide group’s steric bulk could alter receptor interactions .
c) N-(2-Methoxyphenyl)-N'-(2-Methylphenyl)thiourea Derivatives
- Substituent Effects : Replacing the methoxy group in these thiourea derivatives with a methyl group (as in the target compound) alters electronic and steric profiles, impacting isomer formation and chromatographic behavior. This highlights the sensitivity of chemical reactivity to ortho-substituents .
Pharmacological and Physicochemical Properties
| Property | This compound | Prilocaine | 5F-AB-PINACA |
|---|---|---|---|
| Core Structure | Phenyl + valinamide | Phenyl + propanamide | Indazole + valinamide |
| Lipophilicity | High (branched valinamide) | Moderate (linear chain) | Very high (fluorinated) |
| Bioactivity | Unknown (theoretical) | Local anesthetic | CB1/CB2 agonist |
| Metabolic Stability | Likely slower degradation | Rapid enzymatic hydrolysis | Resistant to metabolism |
- Key Insight : The ortho-methyl group may hinder enzymatic access to the amide bond, prolonging half-life compared to prilocaine .
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